2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

Übersicht

Beschreibung

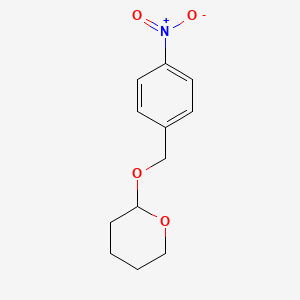

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol It is a heterocyclic compound that features a tetrahydropyran ring substituted with a 4-nitrobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 4-nitrobenzyl alcohol . The reaction typically involves the use of a catalyst such as pyridinium p-toluenesulfonate in dichloromethane at room temperature for about 1.5 hours . Other catalysts and conditions that have been reported include the use of titanium (IV) salophen trifluoromethanesulfonate, silica gel supported sodium hydrogen sulfate, and lithium borohydride in various solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on factors such as cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents like lithium borohydride.

Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields 2-((4-aminobenzyl)oxy)tetrahydro-2H-pyran.

Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((4-Methylbenzyl)oxy)tetrahydro-2H-pyran

- 2-((4-Chlorobenzyl)oxy)tetrahydro-2H-pyran

- 2-((4-Methoxybenzyl)oxy)tetrahydro-2H-pyran

Uniqueness

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various synthetic and biological applications.

Biologische Aktivität

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a nitrobenzyl group linked to a tetrahydro-pyran moiety, suggests various avenues for biological interaction and therapeutic application.

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can enhance electron affinity, which may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds can inhibit tumor growth by targeting specific pathways such as the TGF-β signaling pathway. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .

- Antimicrobial Properties : Some studies have indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Antitumor Efficacy :

-

Synthesis and Characterization :

- The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups. These modifications can enhance its biological properties and specificity towards target enzymes .

-

Comparative Analysis :

- A comparative study of similar compounds revealed that the presence of the nitro group significantly influences both the reactivity and biological efficacy of tetrahydropyran derivatives. This highlights the importance of structural modifications in optimizing pharmacological profiles .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXKNTZXSUCTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.